6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Fragment-Based Drug Design Molecular Complexity Physicochemical Properties

6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 35220-35-0) is the unsubstituted parent heterocycle of the [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one class. It is a low molecular weight (138.13 g/mol) bicyclic scaffold characterized by a computed XLogP3-AA of -0.8 and zero rotatable bonds, indicating a rigid, polar core structure.

Molecular Formula C5H6N4O
Molecular Weight 138.13
CAS No. 35220-35-0
Cat. No. B2368666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
CAS35220-35-0
Molecular FormulaC5H6N4O
Molecular Weight138.13
Structural Identifiers
SMILESC1CN2C(=NC=N2)NC1=O
InChIInChI=1S/C5H6N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h3H,1-2H2,(H,6,7,8,10)
InChIKeyRRMGVWWVPRRVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 35220-35-0): Core Scaffold Properties and Sourcing Specifications


6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 35220-35-0) is the unsubstituted parent heterocycle of the [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one class. It is a low molecular weight (138.13 g/mol) bicyclic scaffold characterized by a computed XLogP3-AA of -0.8 and zero rotatable bonds, indicating a rigid, polar core structure [1]. This compound serves as the minimal pharmacophore for numerous research programs, with its 7-substituted derivatives widely explored for anticonvulsant activity [2]. Commercially, it is available at purities ranging from 95% to 98% (NLT), with the higher specification suitable for demanding synthetic or analytical applications .

Why Generic Substitution of 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one with Substituted Analogs is Scientifically Invalid


Substituting the unsubstituted core with common 7-aryl or 2-amino derivatives fundamentally alters the molecule's physicochemical and interaction profile, making interchangeability impossible for applications requiring a minimal, fragment-like scaffold. The parent compound possesses a distinct combination of small size (MW 138.13), high polarity (XLogP -0.8), and a rigid structure with zero rotatable bonds, which is critical for fragment-based drug design (FBDD) and as a versatile synthetic intermediate [1]. In contrast, biologically active derivatives like 7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones introduce significant lipophilicity and steric bulk, which are essential for potency at specific targets like voltage-gated ion channels but eliminate the core scaffold's utility as a universal starting point [2]. The table below quantifies these critical differences.

Quantitative Differentiation Guide for 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Against Its Closest Analogs and Alternatives


Molecular Complexity and Fragment-Like Character: Target Compound vs. 7-Phenyl Derivative

The target compound is a minimal, fragment-like scaffold with zero rotatable bonds and a low molecular weight, making it ideal for fragment-based drug design (FBDD) and as a versatile synthetic building block. This contrasts sharply with the 7-phenyl derivative, which introduces significant rotational freedom and lipophilicity. This quantitative difference in 'molecular complexity' is a primary driver for selecting the parent scaffold in early-stage discovery. [1]

Fragment-Based Drug Design Molecular Complexity Physicochemical Properties

Lipophilicity Differential: Impact on Solubility and Permeability Profile

The target compound maintains a low, negative logP, indicating high aqueous solubility, a key feature for a core scaffold used in diverse chemical transformations. Substituted analogs, particularly those with 7-aryl groups, exhibit significantly higher logP values, which can lead to aggregation and solubility-limited applications. The target's XLogP3-AA of -0.8 is markedly lower than the computed values for substituted compounds in the same series. [1]

Lipophilicity ADME Properties LogP

Hydrogen Bond Donor/Acceptor Profile: A Unique Balance for Crystal Engineering

The target compound provides a specific 1-donor/3-acceptor hydrogen bond profile, which is crucial for predictable supramolecular synthon formation. This contrasts with many 2-amino or 7-hydroxy substituted derivatives, which alter the HBD count and can lead to unpredictable and polymorphic crystal packing. [1]

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Procurement Purity Specifications: Direct Comparison of Commercially Available Batches

Two primary commercial sources offer this compound with different purity specifications, directly impacting its suitability for various research applications. MolCore provides a minimum purity of 98% (NLT), while AKSci specifies 95%. For sensitive synthetic steps or biological assays where impurity profiles are critical, the higher specification is a quantifiable advantage.

Compound Sourcing Purity Analysis Quality Control

Role as a Patent-Established Core Scaffold for Gamma-Secretase Modulators

The specific 6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one scaffold, as embodied by the target compound, has been patented and extensively explored in the structure-activity relationship (SAR) of gamma-secretase modulators (GSMs) by AstraZeneca. This established precedent in the primary literature validates the core scaffold, distinguishing it from other triazolopyrimidine isomers which lack this specific therapeutic validation. [1]

Medicinal Chemistry Gamma-Secretase Modulation Patent Analysis

Validated Applications of 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design

The target compound's quantitative profile—MW 138.13, XLogP -0.8, 0 rotatable bonds, and a 1-donor/3-acceptor H-bond system—makes it an ideal 'rule-of-three' compliant fragment. It can be procured at 98% purity, ensuring high-quality, reproducible screening results. Its rigid core maximizes ligand efficiency, providing a superior starting point for fragment growing or linking compared to more complex or lipophilic triazolopyrimidine analogs. [1]

Advanced Intermediate for Anticonvulsant Lead Optimization

For medicinal chemistry programs targeting epilepsy, this compound serves as the direct precursor to the well-studied 7-phenyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one class, which contains compounds with ED50 values as low as 19.7 mg/kg in the MES model. Procuring the core scaffold allows for the systematic exploration of structure-activity relationships (SAR) at the 7-position, building directly on published SAR data. [2]

Crystal Engineering and Co-Crystal Design

The defined 1:3 hydrogen bond donor/acceptor ratio and zero rotational degrees of freedom provide a predictable and robust supramolecular synthon. This scaffold's specific geometry is leveraged in the design of pharmaceutical co-crystals to improve the physicochemical properties of active pharmaceutical ingredients (APIs). The availability of a 98% pure batch is critical for obtaining pharmaceutically relevant single-crystal X-ray structures. [1]

Quote Request

Request a Quote for 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.